1-(3-Chloro-4-fluorophenyl)-5-oxopyrrolidine-3-carbonitrile
Overview
Description
1-(3-Chloro-4-fluorophenyl)-5-oxopyrrolidine-3-carbonitrile is a synthetic organic compound characterized by its unique structure, which includes a chloro-fluorophenyl group attached to a pyrrolidine ring with a carbonitrile and oxo functional group
Preparation Methods
The synthesis of 1-(3-Chloro-4-fluorophenyl)-5-oxopyrrolidine-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the 3-Chloro-4-fluorophenyl intermediate: This step involves the halogenation of a phenyl ring to introduce chloro and fluoro substituents.
Cyclization to form the pyrrolidine ring: The intermediate undergoes cyclization with appropriate reagents to form the pyrrolidine ring.
Introduction of the carbonitrile group: This step involves the reaction of the pyrrolidine intermediate with a nitrile source under specific conditions to introduce the carbonitrile group.
Oxidation to form the oxo group: The final step involves the oxidation of the pyrrolidine ring to introduce the oxo functional group.
Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-(3-Chloro-4-fluorophenyl)-5-oxopyrrolidine-3-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Oxidation and Reduction Reactions: The oxo group can undergo reduction to form hydroxyl derivatives, while the carbonitrile group can be reduced to form amines.
Cyclization Reactions: The compound can undergo further cyclization reactions to form more complex ring structures.
Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and nucleophiles like amines and alcohols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(3-Chloro-4-fluorophenyl)-5-oxopyrrolidine-3-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-4-fluorophenyl)-5-oxopyrrolidine-3-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The chloro and fluoro groups on the phenyl ring can enhance binding affinity to specific targets, while the carbonitrile and oxo groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
1-(3-Chloro-4-fluorophenyl)-5-oxopyrrolidine-3-carbonitrile can be compared with similar compounds such as:
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound also contains chloro and fluoro substituents on a phenyl ring but differs in the presence of a thiazole ring instead of a pyrrolidine ring.
3-Chloro-4-fluorophenylboronic acid: This compound contains the same chloro-fluoro phenyl group but differs in the presence of a boronic acid group instead of a pyrrolidine ring.
Properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-5-oxopyrrolidine-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClFN2O/c12-9-4-8(1-2-10(9)13)15-6-7(5-14)3-11(15)16/h1-2,4,7H,3,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGPAFAXFONLPFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC(=C(C=C2)F)Cl)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClFN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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